molecular formula C15H17N3O4S2 B2423605 methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034418-96-5

methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2423605
CAS No.: 2034418-96-5
M. Wt: 367.44
InChI Key: XUFHDMFDGPOKQM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrazine ring, which is a type of heterocyclic compound . These types of compounds are often found in many synthetic drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solid at room temperature .

Scientific Research Applications

Synthetic Methodologies and Molecular Transformations

Research has delved into the synthesis and transformations of heterocyclic compounds, which share some structural motifs with the specified compound. For example, the study of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes highlights synthetic routes that could be applicable to the synthesis and transformation of similar complex molecules (Chaloner et al., 1992). These methodologies involve cycloaddition reactions and the exploitation of reactive intermediates for constructing intricate heterocyclic structures.

Biological Activities

The exploration of novel heterocyclic compounds containing sulfonamido moieties for their potential as antibacterial agents is another area of research that could be relevant to the study of the specified compound. The synthesis of new heterocyclic compounds suitable for use as antimicrobial agents, incorporating various reactive groups and structural frameworks, suggests a potential avenue for evaluating the biological activities of similar compounds (Azab et al., 2013).

Computational Studies

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the structural and electronic properties of complex molecules. Such studies have been applied to understand the properties and reactivity of heterocyclic compounds, which could be extended to the study of methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate and its derivatives (Shen et al., 2014).

Future Directions

The future directions for this compound would depend on its intended use. Given the biological activity of similar compounds, it could be a potential candidate for drug development .

Properties

IUPAC Name

methyl 3-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-13(4-7-23-14)24(20,21)17-5-6-18-11(9-17)8-12(16-18)10-2-3-10/h4,7-8,10H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFHDMFDGPOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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